molecular formula C39H49NO9S B010608 Papaverine salt of sulfuric ester of dehydroepiandrosterone CAS No. 101831-49-6

Papaverine salt of sulfuric ester of dehydroepiandrosterone

Cat. No. B010608
M. Wt: 707.9 g/mol
InChI Key: ZZOXHLNZOZHWJS-LNTAAPBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Papaverine salt of sulfuric ester of dehydroepiandrosterone (PSDE) is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound is synthesized by the esterification of dehydroepiandrosterone with sulfuric acid, followed by the reaction with papaverine hydrochloride.

Mechanism Of Action

The mechanism of action of Papaverine salt of sulfuric ester of dehydroepiandrosterone is not fully understood, but it is believed to involve the modulation of various signaling pathways and the regulation of gene expression. Papaverine salt of sulfuric ester of dehydroepiandrosterone has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis. Papaverine salt of sulfuric ester of dehydroepiandrosterone has also been found to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation.

Biochemical And Physiological Effects

Papaverine salt of sulfuric ester of dehydroepiandrosterone has been shown to have various biochemical and physiological effects. In cancer research, Papaverine salt of sulfuric ester of dehydroepiandrosterone has been found to induce apoptosis and inhibit the growth of cancer cells by regulating the expression of various genes involved in cell cycle regulation and apoptosis. In cardiovascular research, Papaverine salt of sulfuric ester of dehydroepiandrosterone has been shown to have vasodilatory effects, which can help in the treatment of hypertension and other cardiovascular diseases. In neurological research, Papaverine salt of sulfuric ester of dehydroepiandrosterone has been found to have neuroprotective effects and improve cognitive function by regulating the expression of various genes involved in synaptic plasticity and neuronal survival.

Advantages And Limitations For Lab Experiments

One of the advantages of Papaverine salt of sulfuric ester of dehydroepiandrosterone is its potential therapeutic applications in various fields of medicine. Papaverine salt of sulfuric ester of dehydroepiandrosterone has been shown to have anticancer, cardiovascular, and neurological effects, which make it a promising candidate for drug development. However, one of the limitations of Papaverine salt of sulfuric ester of dehydroepiandrosterone is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of long-term safety data, which is necessary for the development of any new drug.

Future Directions

There are several future directions for the research on Papaverine salt of sulfuric ester of dehydroepiandrosterone. One direction is the development of new formulations that can enhance the solubility and bioavailability of Papaverine salt of sulfuric ester of dehydroepiandrosterone. Another direction is the study of the long-term safety and efficacy of Papaverine salt of sulfuric ester of dehydroepiandrosterone in preclinical and clinical trials. Additionally, the identification of new molecular targets and signaling pathways that are regulated by Papaverine salt of sulfuric ester of dehydroepiandrosterone can provide new insights into the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of Papaverine salt of sulfuric ester of dehydroepiandrosterone involves the esterification of dehydroepiandrosterone with sulfuric acid, followed by the reaction with papaverine hydrochloride. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and the product is obtained after purification by column chromatography. The yield of Papaverine salt of sulfuric ester of dehydroepiandrosterone is typically around 60-70%.

Scientific Research Applications

Papaverine salt of sulfuric ester of dehydroepiandrosterone has been studied for its potential therapeutic applications in various fields of medicine, such as cancer, cardiovascular diseases, and neurological disorders. In cancer research, Papaverine salt of sulfuric ester of dehydroepiandrosterone has been shown to inhibit the growth of cancer cells and induce apoptosis. In cardiovascular research, Papaverine salt of sulfuric ester of dehydroepiandrosterone has been found to have vasodilatory effects, which can help in the treatment of hypertension and other cardiovascular diseases. In neurological research, Papaverine salt of sulfuric ester of dehydroepiandrosterone has been studied for its potential neuroprotective effects and its ability to improve cognitive function.

properties

CAS RN

101831-49-6

Product Name

Papaverine salt of sulfuric ester of dehydroepiandrosterone

Molecular Formula

C39H49NO9S

Molecular Weight

707.9 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;[(8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate

InChI

InChI=1S/C20H21NO4.C19H28O5S/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18/h5-8,10-12H,9H2,1-4H3;3,13-16H,4-11H2,1-2H3,(H,21,22,23)/t;13?,14-,15-,16-,18-,19-/m.0/s1

InChI Key

ZZOXHLNZOZHWJS-LNTAAPBVSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CCC(C4)OS(=O)(=O)O)C.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC

SMILES

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)O)C.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)O)C.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC

synonyms

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-isoquinoline, (8R,9S,10R ,13S,14S)-10,13-dimethyl-17-oxo-3-sulfooxy-1,2,3,4,7,8,9,11,12,14,15,1 6-dodecahydrocyclopenta[a]phenanthrene

Origin of Product

United States

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